Substrate-Dependent Potency of Alox15-IN-1 vs. ML351 on ALOX15
Alox15-IN-1 exhibits a substrate-dependent inhibitory potency against human ALOX15, a characteristic of its allosteric mechanism. It demonstrates an IC50 of 0.04 μM when the substrate is linoleic acid (LA), but a significantly higher IC50 of 2.06 μM when the substrate is arachidonic acid (AA) [1]. In contrast, the potent inhibitor ML351 shows a single reported IC50 value of 0.2 μM for human 15-LOX-1, without explicit differentiation for substrate, suggesting a different binding mode [2].
| Evidence Dimension | Inhibitory Potency (IC50) on Human ALOX15 |
|---|---|
| Target Compound Data | 0.04 μM (LA substrate), 2.06 μM (AA substrate) |
| Comparator Or Baseline | ML351: IC50 = 0.2 μM (unspecified substrate) |
| Quantified Difference | For LA, Alox15-IN-1 is 5-fold more potent than ML351. For AA, Alox15-IN-1 is ~10-fold less potent than ML351. |
| Conditions | In vitro enzymatic assay on recombinant human ALOX15. |
Why This Matters
This data demonstrates that the choice of substrate is a critical experimental variable for Alox15-IN-1 but not a prominent concern for ML351, guiding users to select the appropriate tool based on the specific lipid being studied.
- [1] TargetMol. ALOX15-IN-1 Product Page. T63075. View Source
- [2] PeptideDB. ML351 Product Page. View Source
